molecular formula C21H16N4O5 B7691774 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B7691774
M. Wt: 404.4 g/mol
InChI Key: ZUVDVBOZJDKRBR-UHFFFAOYSA-N
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Description

3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its potential as a lead compound for the development of new drugs. However, one of the major limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One of the major directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Finally, the potential applications of this compound in other fields of scientific research, such as materials science and environmental science, should also be explored.

Synthesis Methods

The synthesis of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities in various in vitro and in vivo studies.

Properties

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-28-16-8-4-5-13(12-16)18-10-9-17(21(22-18)29-2)19-23-20(30-24-19)14-6-3-7-15(11-14)25(26)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDVBOZJDKRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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